Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester group and a 4-methylphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of the 4-methylphenyl sulfanyl group: This step often involves nucleophilic substitution reactions where a 4-methylphenyl thiol reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanoyl}piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl 4-{3-[(4-methoxyphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate is unique due to the presence of the 4-methylphenyl sulfanyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(4-methylphenyl)sulfanylpropanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-11-9-18(10-12-19)16(20)8-13-23-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVUXYVZSTRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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